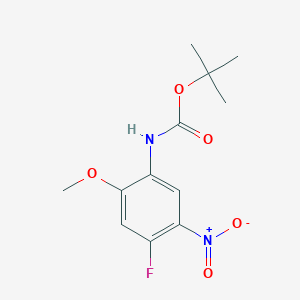

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

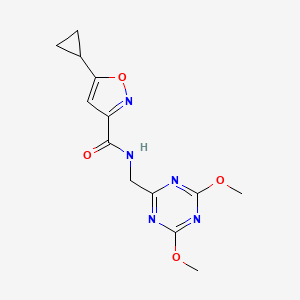

“tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate” is a chemical compound with the molecular formula C12H15FN2O5 . It has a molecular weight of 286.26 . The IUPAC name for this compound is tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate” is 1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption and is a CYP1A2 and CYP2C19 inhibitor . It has a Log Po/w (iLOGP) of 2.53, indicating its lipophilicity . The compound is soluble, with a solubility of 0.324 mg/ml .Applications De Recherche Scientifique

Synthesis of Intermediate Compounds

Tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is crucial in the synthesis of biologically active compounds. For instance, it serves as an important intermediate in the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, which is used in compounds like omisertinib (AZD9291), a medication for non-small-cell lung carcinoma (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformations and Building Blocks

This chemical is utilized in various chemical transformations, showing its versatility as a building block in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating its role in creating N-(Boc)-protected nitrones and hydroxylamines (Guinchard, Vallée, & Denis, 2005).

Synthesis of Indoles with Oxygen-Bearing Substituents

In the field of organic chemistry, this compound is used in the synthesis of indoles, specifically those with oxygen-bearing substituents. It's involved in cyclization processes that lead to the creation of complex organic compounds, highlighting its importance in synthetic chemistry (Kondo, Kojima, & Sakamoto, 1997).

Directed Lithiation Processes

It also plays a role in directed lithiation processes. Directed lithiation is a method used in organic synthesis to selectively introduce lithium atoms into organic molecules, which is a crucial step in the creation of many pharmaceuticals and complex organic compounds (Smith, El‐Hiti, & Alshammari, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of tetrasubstituted pyrroles , suggesting potential interactions with enzymes or receptors involved in these biochemical pathways.

Biochemical Pathways

, similar compounds have been implicated in reactions at the benzylic position. These reactions typically involve SN1 or SN2 pathways, suggesting that this compound may also interact with these biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of tetrasubstituted pyrroles , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

tert-butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUXYKMAEDAWET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2749110.png)

![Tert-butyl N-[3-[2-(but-2-ynoylamino)ethyl]cyclobutyl]carbamate](/img/structure/B2749116.png)

![Methyl 3-[(2-chloroacetyl)-methylamino]-3-(3-fluorophenyl)propanoate](/img/structure/B2749117.png)

![Ethyl 7-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2749120.png)

![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)acetamide](/img/structure/B2749123.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749126.png)

![(2E)-3-[5-(difluoromethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2749132.png)